Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
Description
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a synthetic small molecule featuring a hybrid structure of imidazo[1,2-a]pyridine and benzoate pharmacophores. The compound’s core consists of an imidazo[1,2-a]pyridine scaffold substituted with a 2-hydroxyphenyl group at position 2 and a methyl group at position 4. The amino linkage at position 3 connects this scaffold to an ethyl 3-aminobenzoate moiety.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 3-[[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-3-29-23(28)16-7-6-8-17(13-16)24-22-21(18-9-4-5-10-19(18)27)25-20-12-11-15(2)14-26(20)22/h4-14,24,27H,3H2,1-2H3 |
InChI Key |
XFJHEZGOHTUGME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazo[1,2-a]pyridines
Numerous methods exist for synthesizing imidazo[1,2-a]pyridines through the intermolecular heteroannulation of 2-aminopyridines with various reagents. Imidazopyridine is a bicyclic heterocycle with applications in medicinal chemistry and material science.
Metal-Free Direct Synthesis
Effective protocols exist for the metal-free direct synthesis of imidazo[1,2-a]pyridines.
3-Sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones: These can be obtained from 2-aminopyridinium bromides and thiophenols or sodium sulphinates. The protocols are mild and environmentally benign, involving a potassium hydroxide-mediated reaction at ambient temperature or a reaction at reflux without a base.
Imidazo[1,2-a]pyridine Derivatives: These are obtained via catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine as a base. The mechanism involves Knoevenagel condensation and intramolecular nucleophilic attack.
Iodine-Catalyzed Synthesis
Molecular iodine can be used as an environmentally benign catalyst in an ultrasonication strategy for synthesizing imidazo[1,2-a]pyridine scaffolds. This approach involves three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions. High product yields can be achieved with short reaction times and modest catalyst loading.
Iodine Promoted Synthesis
Iodine promotes the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media.
General Procedure: React acetophenone derivatives with 2-aminopyridines in the presence of iodine. The reaction can be performed using micellar catalysis or an "on-water" approach.
Micellar Catalysis: React acetophenone, 2-aminopyridine, and iodine in micellar media, with sonication and stirring. The crude product is extracted with ethyl acetate and purified by column chromatography.
"On-Water" Approach: React acetophenone, 2-aminopyridine, and iodine in water with ammonium chloride. The crude product is extracted with ethyl acetate and purified by column chromatography.
Key Considerations
- Yields: Micellar media generally gives better yields than the "on water" approach.
- Reaction Conditions: Mild heating can accelerate the reaction in micellar media, while "on-water" reactions can be carried out at room temperature under mild acidic conditions.
- Solubility: For the "on-water" approach, if both substrates are water-insoluble, the reaction may be sluggish and require higher temperatures.
Spectroscopic Data Example
The search results contain spectroscopic data for a related compound, 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one:
- 1H NMR (400 MHz, CDCl3): δ 7.94 (d, J = 6.8 Hz, 1H), 7.88 (d, J = 7.1 Hz, 2H), 7.67 (d, J = 9.0 Hz, 1H), 7.50 (t, J = 7.5 Hz, 2H), 7.41 (t, J = 7.3 Hz, 1H), 7.33–7.25 (m, 1H), 6.95–6.88 (m, 1H), 4.64 (t, J = 7.9 Hz, 2H), 3.87 (t, J = 7.9 Hz, 2H) ppm
- 13C NMR (100 MHz, CDCl3): δ 156.6, 143.3, 140.4, 132.8, 128.9, 128.5, 127.2, 125.6, 122.4, 118.0, 114.0, 112.9, 63.2, 45.3 ppm
- IR (KBr): ν 3583, 1756, 1412, 1252, 1081, 665 cm–1
- HRMS (ESI): calcd for C16H14N3O2[M + H] 280.1086 found 280.1074
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The ethyl benzoate ester group is conserved across multiple analogs (e.g., I-6230, I-6273) and is critical for metabolic stability and membrane permeability .
Physicochemical Properties
Comparative physicochemical data are inferred from structurally related compounds:
| Property | Target Compound (Estimated) | Zolpidem Analog (Ethyl 4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate) | PF17 |
|---|---|---|---|
| LogP | ~3.1 (hydroxyl may reduce lipophilicity) | 3.117 | 3.8 (predicted) |
| Solubility | Low (similar to hydroxylated analogs) | 0.08 g/L (25°C) | 0.12 g/L (predicted) |
| Molecular Weight | ~407.4 g/mol | 365.17 g/mol | 415.4 g/mol |
The hydroxyl group in the target compound may improve aqueous solubility relative to purely hydrophobic analogs (e.g., I-6230) but could reduce membrane permeability compared to fluorinated derivatives (e.g., PF17) .
Structure-Activity Relationship (SAR) Trends :
- Electron-Withdrawing Groups (EWGs) : Fluorine at the phenyl ring (e.g., PF17) enhances potency by improving target binding and metabolic stability .
Computational and QSAR Studies
A 3D-QSAR model constructed for imidazo[1,2-a]pyridine derivatives (R² = 0.9688, Q² = 0.9045) identified critical regions for activity :
- Positive Contributions : Hydrophobic groups (e.g., methyl at position 6) and EWGs (e.g., fluorine) at the phenyl ring.
- Negative Contributions: Bulky substituents near the amino linker.
The target compound’s 2-hydroxyphenyl group aligns with regions favoring hydrogen-bond donor interactions, though its activity prediction requires experimental validation .
Biological Activity
Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with cellular processes or by disrupting the integrity of bacterial cell walls.
- Case Study : In a study evaluating a series of Schiff bases derived from related compounds, it was found that those with electron-donating groups exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- Cell Lines Tested : The compound has shown activity against several cancer cell lines, including colon cancer and breast cancer.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and proliferation .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It may help in scavenging free radicals, thus protecting cells from oxidative stress.
- Research Findings : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antioxidant activity, which contributes to their therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Step 1 : Synthesis of 6-methylimidazo[1,2-a]pyridine via cyclization reactions involving appropriate precursors.
- Step 2 : Formation of the benzoate ester through reaction with ethyl chloroformate.
- Step 3 : Introduction of the hydroxyphenyl group through electrophilic aromatic substitution.
Reaction Conditions
The reactions often require specific catalysts and solvents to optimize yield:
- Common catalysts include potassium carbonate or sodium methoxide.
- Solvents such as ethanol or acetonitrile are frequently used to facilitate reactions .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains; electron-donating groups enhance activity |
| Anticancer | Induces apoptosis in cancer cell lines; modulates survival signaling pathways |
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
Case Studies
- Antibacterial Activity : A series of derivatives were evaluated for their ability to inhibit bacterial growth. Compounds with electron-withdrawing groups showed lower activity compared to those with electron-donating groups .
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced viability in colon cancer cells by inducing apoptosis .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate, and how can reaction conditions be standardized?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between aminopyridine precursors and activated carbonyl compounds. For example:
- Cyclization with aldehydes : describes the use of phosphorus oxychloride (POCl₃) and DMF under reflux to generate imidazo[1,2-a]pyridine-3-carbaldehyde intermediates, which can be further functionalized via Schiff base formation and reduction (e.g., using NaBH₄) to introduce amino groups .
- Key reagents : Potassium carbonate and EDCI are commonly used to promote cyclization and coupling steps, as seen in related imidazo[1,2-a]pyrimidine syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC, and adjust solvent systems (e.g., ethanol or dimethoxyethane) to improve yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- NMR and MS : Use ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., hydroxyl and methyl groups) and high-resolution mass spectrometry (HRMS) to validate molecular weight .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding interactions, particularly for the hydroxyphenyl moiety .
- HPLC purity analysis : Essential for confirming >95% purity, especially given the compound’s low solubility (0.08 g/L at 25°C, as reported for structurally similar compounds in ) .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize assays based on structural analogs. For instance, imidazo[1,2-a]pyridines with hydroxyphenyl groups () show activity against Mycobacterium tuberculosis (MIC = 0.004–0.03 µM), suggesting anti-infective potential .
- In vitro models : Use cell-based assays for cytotoxicity (e.g., HEK293 or HepG2 cells) and microbial inhibition (e.g., S. aureus or E. coli) .
- Dose-response curves : Establish IC₅₀ values using concentrations ranging from 0.1–100 µM, with DMSO controls to account for solvent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve potency?
- Core modifications : Compare the hydroxyphenyl substituent () with halogenated (e.g., 7-bromo in ) or methoxy-substituted analogs () to assess electronic effects on target binding .
- Amino linker optimization : Replace the ethyl benzoate group with methyl or propyl esters to study steric effects on solubility and bioavailability .
- Data-driven SAR : Use computational tools (e.g., molecular docking) to predict interactions with targets like cytochrome oxidases or ATP synthases, as demonstrated in .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Control for assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial studies) and validate results across independent labs .
- Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from differential metabolism (e.g., esterase-mediated hydrolysis of the ethyl benzoate group) .
- Crystallographic validation : If a compound shows unexpected inactivity, resolve its crystal structure to confirm conformational stability .
Q. How can target identification and mechanistic studies be designed for this compound?
- Pull-down assays : Use biotinylated analogs (e.g., replace ethyl with biotin-ethyl ester) to isolate protein targets from cell lysates .
- Enzymatic profiling : Screen against panels of kinases, phosphatases, or microbial enzymes (e.g., Mtb cytochrome bcc1 oxidase in ) .
- Fluorescent tagging : Synthesize derivatives with nitrobenzoxadiazole (NBD) or fluorescein tags for cellular localization studies, as described in .
Q. What methodologies address the compound’s poor aqueous solubility in preclinical testing?
- Prodrug strategies : Convert the ethyl ester to a water-soluble phosphate prodrug, cleavable by alkaline phosphatase .
- Nanoformulation : Use liposomal encapsulation or PEGylation, guided by logP (predicted ~3.1) and PSA (63.9 Ų) data from analogs in .
- Co-solvent systems : Test combinations of ethanol, PEG-400, or cyclodextrins to enhance solubility without precipitating the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
